molecular formula C20H25N3O3 B2666689 N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1203395-52-1

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2666689
CAS No.: 1203395-52-1
M. Wt: 355.438
InChI Key: BIPGQPDEQSVJJJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone-based compound featuring a 4-ethoxyphenyl substituent at the pyridazinone C3 position and a cyclopentyl amide moiety. The pyridazinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in anti-inflammatory and antipyretic applications .

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPGQPDEQSVJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and cyclopentyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide with structurally related pyridazinone hybrids from the provided evidence. Key differences in substituents, physicochemical properties, and spectral data are highlighted:

Compound Substituents Yield Melting Point (°C) IR C=O Stretching (cm⁻¹) Key NMR Shifts (δ, ppm) HRMS Data
Target Compound : this compound 4-ethoxyphenyl, cyclopentylamide N/A N/A ~1660–1640 (inferred) Expected aromatic signals for 4-ethoxyphenyl (δ 6.8–7.5), cyclopentyl CH₂ (δ 1.5–2.5) N/A
5b : 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide 4-nitrobenzyloxy, benzenesulfonamide 91% Not reported Not reported δ 8.34–8.21 (aromatic H, nitrobenzyl), δ 5.41 (OCH₂) [M+Na]+: 425.052865 (Calcd: 425.052626)
6e : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-...) Benzylpiperidinyl, antipyrine-derived acetamide 62% Not reported 1664, 1642 δ 7.50–7.38 (benzyl), δ 3.65–3.50 (piperidine CH₂) [M+H]+: 548.2174
6f : 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-...) 4-chlorophenylpiperazinyl, antipyrine-derived propanamide 51% Not reported 1681, 1655, 1623 δ 7.95–7.68 (chlorophenyl), δ 3.20–3.05 (piperazine CH₂) [M+H]+: Not explicitly reported
6k : N-(1,5-Dimethyl-3-oxo-2-phenyl-...)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide 4-methylphenyl, antipyrine-derived propanamide Not reported 233–235 ~1660 (inferred) δ 7.30–7.10 (methylphenyl), δ 2.35 (CH₃) [M+H]+: 430.1868

Key Findings:

Substituent Effects: The 4-ethoxyphenyl group in the target compound likely increases lipophilicity compared to the polar 4-nitrobenzyloxy group in 5b . This could enhance bioavailability but reduce aqueous solubility.

Spectral Trends: IR spectra for pyridazinone hybrids consistently show C=O stretches between 1623–1681 cm⁻¹, correlating with the pyridazinone and amide/ester carbonyls . Aromatic protons in 4-substituted phenyl groups (e.g., 4-ethoxy, 4-nitro) resonate at δ 7.10–8.34, with electron-withdrawing groups (e.g., nitro in 5b) causing downfield shifts .

Synthetic Efficiency :

  • Yields for analogs range from 42–91% , with lower yields observed for bulkier substituents (e.g., 6g : 42%) . The target compound’s cyclopentyl group may require optimized coupling conditions to achieve comparable yields.

Pharmacological Implications :

  • Piperazinyl/piperidinyl substituents (e.g., 6f , 6e ) are associated with enhanced CNS penetration due to increased basicity, whereas the target’s cyclopentyl amide may favor peripheral activity .

Biological Activity

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound belonging to the pyridazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3} with a molecular weight of approximately 341.4 g/mol. Its structure features a cyclopentyl group, a propanamide moiety, and a pyridazinone ring substituted with an ethoxyphenyl group. The unique combination of these structural elements contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Ring : This may involve reactions between hydrazine derivatives and appropriate diketones.
  • Introduction of the Ethoxyphenyl Group : This can be achieved through electrophilic aromatic substitution.
  • Cyclopentyl Group Addition : Alkylation reactions using cyclopentyl halides are commonly employed.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anti-inflammatory Properties

Studies have suggested that this compound may inhibit osteoclast differentiation by suppressing cathepsin K expression, which is crucial in bone resorption processes. This activity positions it as a potential therapeutic agent in treating conditions related to bone metabolism and inflammation.

Anticancer Activity

Preliminary investigations indicate that the compound may interfere with tumor-related pathways, suggesting its potential use in cancer therapy. Its ability to modulate various signaling pathways could be instrumental in developing anticancer strategies.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's pyridazinone moiety acts as a pharmacophore, engaging in hydrogen bonding and hydrophobic interactions with target proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Experimental Data

Recent studies have utilized in vitro assays to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1Osteoclastogenesis assayDemonstrated significant inhibition of RANKL-induced osteoclast differentiation
Study 2Cancer cell line assaysShowed reduced proliferation in specific cancer cell lines, indicating potential anticancer properties

These findings underscore the need for further research to elucidate the full pharmacological profile and therapeutic potential of this compound.

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